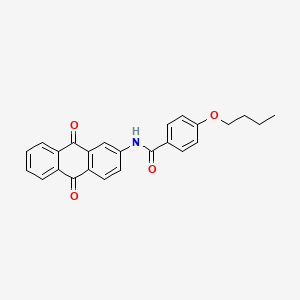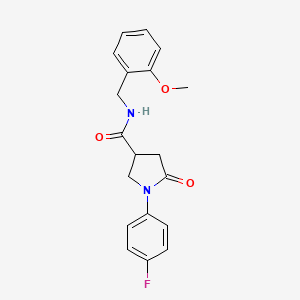
N,N-dimethyl-4-(octahydro-1(2H)-quinolinylmethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-4-(octahydro-1(2H)-quinolinylmethyl)aniline, also known as DMQX, is a chemical compound that belongs to the family of quinoxalines. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Mécanisme D'action
N,N-dimethyl-4-(octahydro-1(2H)-quinolinylmethyl)aniline acts as a non-competitive antagonist of the NMDA receptor by binding to a site on the receptor that is distinct from the glutamate binding site. It blocks the influx of calcium ions into the postsynaptic neuron, which is necessary for the induction of long-term potentiation and other forms of synaptic plasticity. N,N-dimethyl-4-(octahydro-1(2H)-quinolinylmethyl)aniline has been shown to be more potent and selective than other NMDA receptor antagonists such as MK-801 and APV.
Biochemical and Physiological Effects
N,N-dimethyl-4-(octahydro-1(2H)-quinolinylmethyl)aniline has been shown to have several biochemical and physiological effects, including the inhibition of NMDA receptor-mediated synaptic currents, the suppression of long-term potentiation, and the impairment of spatial memory and learning in animal models. It has also been reported to have neuroprotective effects in ischemic and excitotoxic brain injury models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N,N-dimethyl-4-(octahydro-1(2H)-quinolinylmethyl)aniline in lab experiments include its potency and selectivity as an NMDA receptor antagonist, its ability to block NMDA receptor-mediated currents in cultured neurons and brain slices, and its neuroprotective effects in various models of brain injury. However, its limitations include its potential toxicity and the need for careful dosing and administration to avoid adverse effects.
Orientations Futures
There are several future directions for research on N,N-dimethyl-4-(octahydro-1(2H)-quinolinylmethyl)aniline, including the investigation of its effects on other glutamate receptors and ion channels, the development of more potent and selective NMDA receptor antagonists, and the exploration of its potential therapeutic applications in neurodegenerative and psychiatric disorders. Additionally, the use of N,N-dimethyl-4-(octahydro-1(2H)-quinolinylmethyl)aniline in combination with other drugs or therapies may enhance its neuroprotective and therapeutic effects.
Méthodes De Synthèse
N,N-dimethyl-4-(octahydro-1(2H)-quinolinylmethyl)aniline can be synthesized by reacting 4-(octahydro-1(2H)-quinolinylmethyl)aniline with dimethyl sulfate in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via the N-methylation of the amine group to yield N,N-dimethyl-4-(octahydro-1(2H)-quinolinylmethyl)aniline as a white crystalline solid. The purity and yield of N,N-dimethyl-4-(octahydro-1(2H)-quinolinylmethyl)aniline can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N,N-dimethyl-4-(octahydro-1(2H)-quinolinylmethyl)aniline has been widely used in scientific research to study the role of the NMDA receptor in various physiological and pathological conditions. It has been shown to block NMDA receptor-mediated currents in cultured neurons and brain slices, indicating its potency and selectivity as an NMDA receptor antagonist. N,N-dimethyl-4-(octahydro-1(2H)-quinolinylmethyl)aniline has also been used to investigate the involvement of the NMDA receptor in synaptic plasticity, long-term potentiation, and memory formation.
Propriétés
IUPAC Name |
4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-ylmethyl)-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2/c1-19(2)17-11-9-15(10-12-17)14-20-13-5-7-16-6-3-4-8-18(16)20/h9-12,16,18H,3-8,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDDXXVOTCVJGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN2CCCC3C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5426660 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(5-acetyl-3-cyano-6-methyl-4-phenyl-1,4-dihydro-2-pyridinyl)thio]acetic acid](/img/structure/B5120933.png)

![2-methoxy-4-{[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5120944.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B5120953.png)

![1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene](/img/structure/B5120959.png)
![5-methyl-1-phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride](/img/structure/B5120961.png)


![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5121016.png)
![3-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5121020.png)

![methyl N-[3-(4-methoxyphenoxy)propanoyl]-2-methylalaninate](/img/structure/B5121030.png)